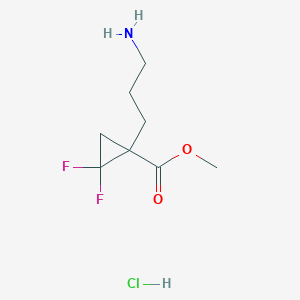![molecular formula C19H18ClNO3 B2909411 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(2-chlorophenyl)ethanone CAS No. 1790706-14-7](/img/structure/B2909411.png)
1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(2-chlorophenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(2-chlorophenyl)ethanone is a chemical compound that belongs to the family of cathinone derivatives. It is also known as N-ethylpentylone or ephylone. This compound has gained significant attention in the scientific community due to its potential applications in research.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for the compound involves the formation of the pyrrolidine ring followed by the introduction of the benzodioxole and chlorophenyl groups. The final step involves the addition of the ethanone group.
Starting Materials
4-bromo-2-chlorobenzene, benzo[d][1,3]dioxole, 1-pyrrolidinecarboxaldehyde, sodium hydride, 2-chloroacetophenone, acetic acid, sodium acetate, ethanol, diethyl ether, wate
Reaction
Step 1: Synthesis of 3-(benzo[d][1,3]dioxol-5-yl)pyrrolidine, a. Dissolve 1-pyrrolidinecarboxaldehyde (1.0 equiv) in ethanol and add sodium hydride (1.2 equiv)., b. Add benzo[d][1,3]dioxole (1.1 equiv) to the reaction mixture and stir at room temperature for 24 hours., c. Quench the reaction with water and extract the product with diethyl ether., d. Purify the product by column chromatography to obtain 3-(benzo[d][1,3]dioxol-5-yl)pyrrolidine., Step 2: Synthesis of 1-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-chlorobenzene, a. Dissolve 3-(benzo[d][1,3]dioxol-5-yl)pyrrolidine (1.0 equiv) in acetic acid and add sodium acetate (1.1 equiv)., b. Add 4-bromo-2-chlorobenzene (1.1 equiv) to the reaction mixture and stir at room temperature for 24 hours., c. Quench the reaction with water and extract the product with diethyl ether., d. Purify the product by column chromatography to obtain 1-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-chlorobenzene., Step 3: Synthesis of 1-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(2-chlorophenyl)ethanone, a. Dissolve 1-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-chlorobenzene (1.0 equiv) in ethanol and add sodium hydride (1.2 equiv)., b. Add 2-chloroacetophenone (1.1 equiv) to the reaction mixture and stir at room temperature for 24 hours., c. Quench the reaction with water and extract the product with diethyl ether., d. Purify the product by column chromatography to obtain 1-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(2-chlorophenyl)ethanone.
作用機序
The mechanism of action of 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(2-chlorophenyl)ethanone involves the inhibition of the dopamine transporter and norepinephrine transporter. This results in an increase in the levels of dopamine and norepinephrine in the brain, which can lead to improved mood and reduced anxiety.
生化学的および生理学的効果
1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(2-chlorophenyl)ethanone has been found to have several biochemical and physiological effects. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which can lead to improved mood and reduced anxiety. This compound has also been found to increase heart rate and blood pressure.
実験室実験の利点と制限
The advantages of using 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(2-chlorophenyl)ethanone in lab experiments include its potent inhibition of the dopamine transporter and norepinephrine transporter, which can lead to improved mood and reduced anxiety. However, the limitations of using this compound include its potential for abuse and the lack of information on its long-term effects.
将来の方向性
There are several future directions for research on 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(2-chlorophenyl)ethanone. These include studying its potential applications in treating depression and anxiety disorders, as well as its potential for abuse and addiction. Further research is also needed to determine the long-term effects of this compound on the brain and body.
科学的研究の応用
1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(2-chlorophenyl)ethanone has been used in various scientific research studies. It has been found to be a potent inhibitor of the dopamine transporter and norepinephrine transporter. This compound has also been studied for its potential applications in treating depression and anxiety disorders.
特性
IUPAC Name |
1-[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-(2-chlorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO3/c20-16-4-2-1-3-14(16)10-19(22)21-8-7-15(11-21)13-5-6-17-18(9-13)24-12-23-17/h1-6,9,15H,7-8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQHYSKDYWZBHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(2-chlorophenyl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

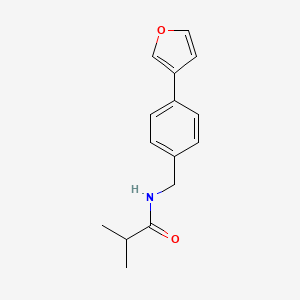
![4-amino-N-[(2E)-azepan-2-ylidene]benzenesulfonamide](/img/structure/B2909331.png)
![Benzo[d][1,3]dioxol-5-yl(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2909333.png)
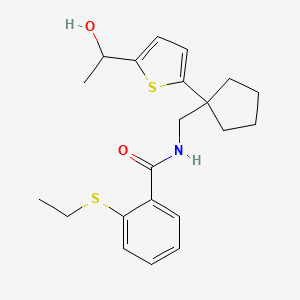
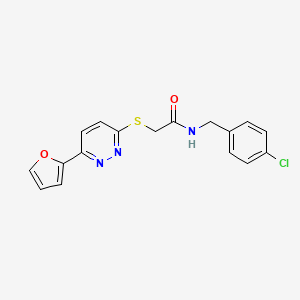
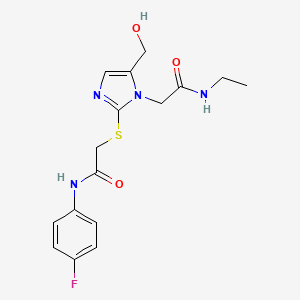
![N-[2,2-Dimethyl-1-(5-oxo-4H-1,2,4-oxadiazol-3-yl)propyl]prop-2-enamide](/img/structure/B2909341.png)
![N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)furan-2-carboxamide](/img/structure/B2909342.png)
![2-Methoxy-1-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2909344.png)
![2-[8-(4-chlorophenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2909346.png)
![N-[(2-chlorophenyl)methyl]-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide](/img/structure/B2909347.png)
![N-(4-fluorobenzyl)-N-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2909349.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2909350.png)
